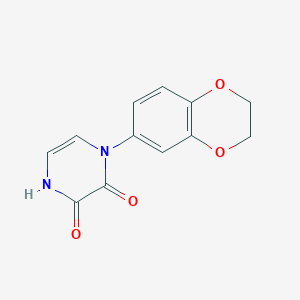

![molecular formula C22H22N4O3 B6488921 4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide CAS No. 921853-43-2](/img/structure/B6488921.png)

4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzamide derivative with a quinoline and pyrrolidine group attached. Benzamides are a class of compounds containing a benzene ring and an amide group. Quinoline is a heterocyclic aromatic organic compound, and pyrrolidine is a cyclic amine. Both quinoline and pyrrolidine are often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline and pyrrolidine groups could potentially add steric hindrance, which could affect the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amide group could potentially make it susceptible to hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the amide group could potentially increase its polarity, which could affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry for developing bioactive compounds. It contributes to the stereochemistry of molecules and allows efficient exploration of pharmacophore space due to sp³-hybridization . Researchers have synthesized various pyrrolidine derivatives, including those with quinoline substituents. These compounds exhibit antibacterial activity, and their structure–activity relationship (SAR) studies reveal trends related to steric factors and N’-substituents .

Anti-Tubercular Activity

While not directly studied for this specific compound, related pyridine- and quinoline-based derivatives have been investigated for their anti-tubercular properties. For instance, novel N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated against Mycobacterium tuberculosis H37Ra . The presence of the quinoline moiety in our compound may offer similar potential.

Catalysis and Synthetic Methodology

The quinoline-8-yl group in our compound could be exploited for catalyst-free synthetic methodologies. Recent research has demonstrated the efficient synthesis of N-pyridin-2-yl and N-quinolin-2-yl substituted carbamates using easily accessible N-hetaryl ureas and alcohols . Such methods are environmentally friendly and yield a diverse range of products.

Drug Design and Development

The unique combination of the pyrrolidine ring and quinoline scaffold provides opportunities for drug design. Medicinal chemists can explore different stereoisomers and spatial orientations of substituents to fine-tune biological profiles. Enantioselective binding to proteins may also play a crucial role in drug efficacy .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c23-22(28)16-6-9-17(10-7-16)24-20(27)14-29-18-5-3-4-15-8-11-19(25-21(15)18)26-12-1-2-13-26/h3-11H,1-2,12-14H2,(H2,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFSTDYICYFPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)

![4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488860.png)

![4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488878.png)

![5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6488885.png)

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(furan-2-yl)methyl]urea](/img/structure/B6488890.png)

![3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488902.png)

![N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6488927.png)

![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B6488934.png)

![2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6488938.png)

![N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488941.png)

![N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488946.png)